molecular formula C14H14FN B14868455 (4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)methanamine

(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)methanamine

Cat. No.: B14868455
M. Wt: 215.27 g/mol
InChI Key: OEFLUNLNUXDLNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)methanamine is an organic compound with the molecular formula C14H14FN. It is a derivative of biphenyl, featuring a fluorine atom and a methyl group attached to the biphenyl structure. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)methanamine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of (4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)methanamine may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)methanamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols .

Scientific Research Applications

(4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)methanamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)methanamine is unique due to the presence of both a fluorine atom and a methanamine group, which confer specific chemical properties and reactivity. This combination makes it particularly useful in certain research and industrial applications .

Properties

Molecular Formula

C14H14FN

Molecular Weight

215.27 g/mol

IUPAC Name

[5-fluoro-2-(4-methylphenyl)phenyl]methanamine

InChI

InChI=1S/C14H14FN/c1-10-2-4-11(5-3-10)14-7-6-13(15)8-12(14)9-16/h2-8H,9,16H2,1H3

InChI Key

OEFLUNLNUXDLNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.